9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-
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Overview
Description
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production and medicinal chemistry. This compound features two 2,3-dimethylcyclohexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,3-dimethylcyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential as an analytical reagent in photometric determination of metal ions.
Medicine: Studied for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and as a metal indicator in complexometric titration.
Mechanism of Action
The mechanism of action of 1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. For instance, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Daunorubicin: Another anthracycline used in cancer treatment.
Uniqueness
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
719306-65-7 |
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Molecular Formula |
C30H38N2O2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1,5-bis[(2,3-dimethylcyclohexyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H38N2O2/c1-17-9-5-13-23(19(17)3)31-25-15-7-11-21-27(25)29(33)22-12-8-16-26(28(22)30(21)34)32-24-14-6-10-18(2)20(24)4/h7-8,11-12,15-20,23-24,31-32H,5-6,9-10,13-14H2,1-4H3 |
InChI Key |
CMEXIQYCZUTWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCC(C5C)C |
Origin of Product |
United States |
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